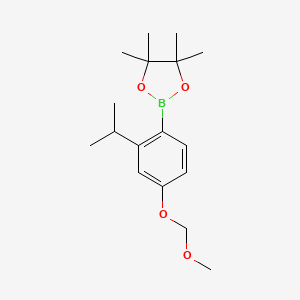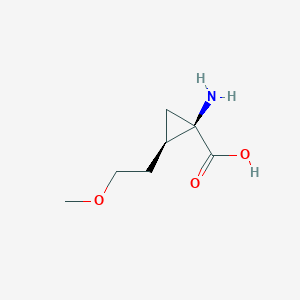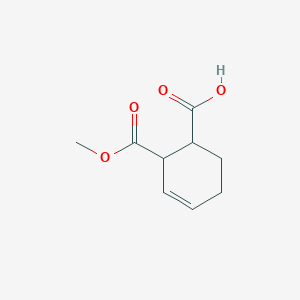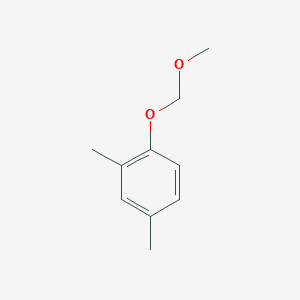
5-Hydroxy-2'-o-methyluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2’-o-methyluridine is a purine nucleoside analog known for its broad antitumor activity. It targets indolent lymphoid malignancies and exhibits anticancer mechanisms by inhibiting DNA synthesis and inducing apoptosis . This compound is also a modified nucleoside found in various types of RNA, including rRNA, snRNA, snoRNA, and tRNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2’-o-methyluridine involves the incorporation of 2’-O-methyl and 5-hydroxy groups into the uridine structure. One method includes the synthesis of 2’-O-methyl-5-hydroxymethylcytidine, which involves the use of phosphoramidite monomers and mild post-synthetic deprotection conditions .
Industrial Production Methods
Industrial production methods for 5-Hydroxy-2’-o-methyluridine are not extensively documented. the synthesis of similar nucleoside analogs typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2’-o-methyluridine undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include modified nucleosides with altered functional groups, which can be used in various scientific applications.
Scientific Research Applications
5-Hydroxy-2’-o-methyluridine has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of nucleic acid-based drugs.
Biology: Studied for its role in RNA modifications and its impact on gene regulation.
Medicine: Investigated for its anticancer properties, particularly in targeting lymphoid malignancies
Industry: Potential use in the production of nucleic acid-based therapeutics.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2’-o-methyluridine involves the inhibition of DNA synthesis and induction of apoptosis in cancer cells . It targets specific molecular pathways involved in cell cycle regulation and DNA repair, leading to the selective killing of cancer cells.
Comparison with Similar Compounds
Similar Compounds
2’-O-methyluridine: Another modified nucleoside found in RNA with similar properties.
5-Hydroxymethylcytidine: A related compound with hydroxymethyl modification.
5-Formylcytidine: A nucleoside analog with formyl modification.
Uniqueness
5-Hydroxy-2’-o-methyluridine is unique due to its combination of 2’-O-methyl and 5-hydroxy modifications, which confer specific anticancer properties and make it a valuable compound for scientific research and therapeutic applications .
Properties
Molecular Formula |
C10H14N2O7 |
|---|---|
Molecular Weight |
274.23 g/mol |
IUPAC Name |
5-hydroxy-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O7/c1-18-7-6(15)5(3-13)19-9(7)12-2-4(14)8(16)11-10(12)17/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1 |
InChI Key |
XSRHWUSRVLRIKN-JXOAFFINSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)O)CO)O |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 4-[3-(4-ethoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate](/img/structure/B14032254.png)

![6-Bromo-2H-pyrazino[2,3-b][1,4]oxazin-3(4H)-one](/img/structure/B14032270.png)
![(R)-8-fluoro-2-methyl-6-(3-(methylsulfonyl)phenyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14032279.png)
![N-[(3-methylpyrazin-2-yl)methylidene]hydroxylamine](/img/structure/B14032289.png)



![(R)-N-[(R)-[4-(tert-butyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14032313.png)



